2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine
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Overview
Description
2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine is a heterocyclic compound that features a unique combination of a pyridine ring, an oxadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine typically involves the reaction of 3-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 3-nitropyridine-2-chloride under basic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar in structure but lacks the nitropyridine moiety.
2-Amino-5-phenyl-1,3,4-oxadiazole: Similar core structure but without the chlorophenyl and nitropyridine groups.
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of both the nitropyridine and chlorophenyl groups in 2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine imparts unique chemical and biological properties, making it distinct from its analogs. This combination enhances its potential for diverse applications in medicinal and materials chemistry.
Properties
Molecular Formula |
C13H7ClN4O3S |
---|---|
Molecular Weight |
334.74 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H7ClN4O3S/c14-9-4-1-3-8(7-9)11-16-17-13(21-11)22-12-10(18(19)20)5-2-6-15-12/h1-7H |
InChI Key |
WSVNMBCDZLLREZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)SC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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